molecular formula C10H10NNaO4S B1407974 sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate CAS No. 1803589-49-2

sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate

Cat. No.: B1407974
CAS No.: 1803589-49-2
M. Wt: 263.25 g/mol
InChI Key: DQBDSHIQNSQQIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate is an organic compound . It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are organic compounds containing a benzene ring fused to a 1,4-azepine .


Molecular Structure Analysis

The molecular formula of this compound is C10H10NNaO4S . Its molecular weight is 263.25 g/mol . Further structural analysis would require more specific data such as NMR or X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Mechanism of Action

Target of Action

The primary targets of sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate are vasopressin receptors (V1aR and V2R) . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.

Mode of Action

The compound This compound interacts with its targets, the vasopressin receptors, by binding to them . This interaction can lead to changes in the activity of these receptors, potentially influencing physiological processes such as water balance and blood pressure regulation.

Biochemical Pathways

The exact biochemical pathways affected by This compound Given its interaction with vasopressin receptors, it is likely that it influences the vasopressin signaling pathway . The downstream effects of this could include changes in water reabsorption in the kidneys and modulation of blood pressure.

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its interaction with vasopressin receptors . By binding to these receptors, it could modulate their activity, leading to changes in water balance and blood pressure regulation at the cellular level.

Properties

IUPAC Name

sodium;2-oxo-1,3,4,5-tetrahydro-1-benzazepine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c12-10-9(16(13,14)15)6-5-7-3-1-2-4-8(7)11-10;/h1-4,9H,5-6H2,(H,11,12)(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDSHIQNSQQIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Reactant of Route 2
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Reactant of Route 3
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Reactant of Route 4
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Reactant of Route 5
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate
Reactant of Route 6
sodium 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-3-sulfonate

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